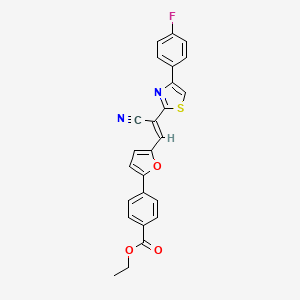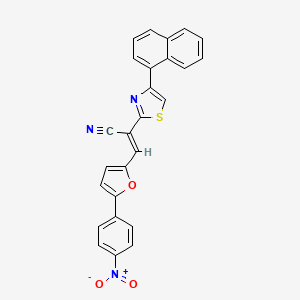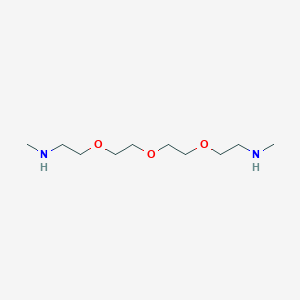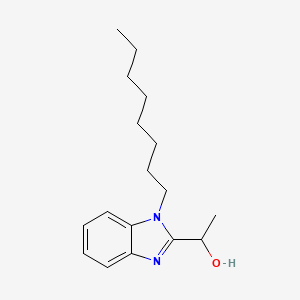
(E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a complex organic compound featuring a combination of cyano, fluorophenyl, thiazolyl, furan, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include solvents like ethanol or acetonitrile and bases such as piperidine or sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert cyano groups to amines or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano or fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
(E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate involves its interaction with specific molecular targets. The cyano and fluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazolyl and furan groups may also play a role in binding to biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate: Shares the fluorophenyl and cyano groups but differs in the core structure.
Dichloroanilines: Contain aniline rings with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness
(E)-ethyl 4-(5-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O3S/c1-2-30-25(29)18-5-3-17(4-6-18)23-12-11-21(31-23)13-19(14-27)24-28-22(15-32-24)16-7-9-20(26)10-8-16/h3-13,15H,2H2,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUOCHSCSVKLJO-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B7727678.png)
![methyl (2E)-[7-(bromomethyl)-4,7-dimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene](hydroxy)ethanoate](/img/structure/B7727688.png)
![6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(Z,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1-benzofuran-3-one](/img/structure/B7727695.png)

![2,3,13,14-Tetrabromo-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B7727700.png)
![2,3,16,17-Tetrabromo-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B7727703.png)

![3-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7727724.png)
![3-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B7727726.png)
![4-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7727729.png)
![4-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B7727733.png)
![2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B7727734.png)
